![molecular formula C14H19ClN4O4S3 B2732435 1-((5-chlorothiophen-2-yl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane CAS No. 2034200-44-5](/img/structure/B2732435.png)
1-((5-chlorothiophen-2-yl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane
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Description
1-((5-chlorothiophen-2-yl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C14H19ClN4O4S3 and its molecular weight is 438.96. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Optically Pure Compounds
Research by Cruz et al. (2009) discusses the 1,3-dipolar cycloaddition of diazoalkanes to certain precursors, leading to the synthesis of optically pure cyclopropanes. This method, which involves denitrogenation of sulfinyl and sulfonyl pyrazolines, underscores the importance of such chemical structures in synthesizing optically active compounds with potential applications in medicinal chemistry and as intermediates in organic synthesis (Cruz et al., 2009).
Generation of Sulfene and Cycloaddition Reactions
Prajapati et al. (1993) developed an efficient method for generating sulfene, which could then undergo cycloaddition reactions to form various cyclic compounds, including diazepanes. This study highlights the versatility of sulfene in organic synthesis, particularly in constructing cyclic structures with potential applications in developing pharmaceuticals and materials science (Prajapati et al., 1993).
Antimicrobial and Anti-inflammatory Agents
Kendre et al. (2015) explored the synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety. These compounds were evaluated for their antimicrobial and anti-inflammatory activities, indicating the potential of such chemical structures in developing new therapeutic agents (Kendre et al., 2015).
properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O4S3/c1-10-14(11(2)17-16-10)26(22,23)19-7-3-6-18(8-9-19)25(20,21)13-5-4-12(15)24-13/h4-5H,3,6-9H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZUUICPADPKER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-chlorothiophen-2-yl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane |
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